molecular formula C13H9F3N4OS B2586887 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide CAS No. 2034583-60-1

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide

Cat. No.: B2586887
CAS No.: 2034583-60-1
M. Wt: 326.3
InChI Key: MFPNOIAAQOSFFS-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Biochemical Analysis

Biochemical Properties

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, it interacts with microtubule affinity-regulating kinase 4 (MARK4), influencing microtubule dynamics and cellular architecture .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, particularly in MCF-7 and HCT-116 cell lines, by altering cell cycle progression and promoting cell death . The compound also affects cell signaling pathways, including the NF-κB inflammatory pathway, which plays a role in immune response and inflammation . Furthermore, it influences gene expression and cellular metabolism, contributing to its anticancer and anti-inflammatory effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2 and MARK4, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to changes in cell cycle progression and microtubule dynamics. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and continuous disruption of cell cycle progression . In vivo studies indicate that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and anti-inflammatory activities without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . Once inside the cells, it binds to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . It also accumulates in the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments, enhancing its therapeutic potential .

Preparation Methods

The synthesis of 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The thiophene-2-carboxamide moiety is then introduced through a coupling reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Properties

IUPAC Name

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS/c1-7-2-9(22-6-7)12(21)18-8-4-17-11-3-10(13(14,15)16)19-20(11)5-8/h2-6H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPNOIAAQOSFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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